4-Vinylfuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6O2 |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
4-ethenylfuran-2-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c1-2-6-3-7(4-8)9-5-6/h2-5H,1H2 |
InChI Key |
PPVKGKYHKXSMLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=COC(=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Vinylfuran 2 Carbaldehyde
Biomass-Derived Precursors and Sustainable Synthesis Routes to Vinylfurans
The increasing demand for sustainable chemical production has positioned biomass as a critical renewable feedstock. Lignocellulosic and chitinous biomass can be catalytically converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which serve as foundational materials for a wide range of furan-based chemicals. researchgate.net These precursors, rich in functionality, are ideal starting points for synthesizing vinylfurans through green and efficient pathways.
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for sustainable chemical production. A notable example is the synthesis of 5-vinylfuran-2-carbaldehyde (5-VFA), a structural isomer of the target compound, from the biomass-derived platform molecule 5-HMF. mdpi.com This process illustrates a viable pathway that could be conceptually adapted for other isomers.
The synthesis begins with a high-yield Wittig reaction on 5-HMF to produce 5-hydroxymethyl-2-vinylfuran (5-HMVF). mdpi.com Subsequently, the alcohol moiety of 5-HMVF is oxidized to an aldehyde. While various chemical oxidants can be used, enzymatic oxidation offers a greener alternative. For instance, alcohol oxidases can provide high selectivity under mild conditions. In one reported route, a TEMPO-based oxidation was used to convert 5-HMVF to 5-vinylfuran-2-carbaldehyde with a 61% yield. mdpi.com
Enzymes, particularly lipases and reductases, are instrumental in these multi-step syntheses. Lipases like Candida antarctica Lipase B (CALB) are used for selective esterification steps, while carbonyl reductases can be employed for asymmetric reductions of ketone functionalities, which can be precursors to vinyl groups after dehydration. mdpi.com The tandem use of chemical catalysts for dehydration of biomass to furans, followed by enzymatic transformations (e.g., reduction or amination), represents a cornerstone of modern biorefinery concepts. scispace.com
Table 1: Chemoenzymatic Synthesis of 5-Vinylfuran-2-carbaldehyde from 5-HMF
| Step | Reaction | Key Reagents/Catalysts | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 1 | Wittig Olefination | Methyltriphenylphosphonium (B96628) bromide, Base | 5-Hydroxymethyl-2-vinylfuran (5-HMVF) | 95% | mdpi.com |
| 2 | Oxidation | TEMPO/NaOCl | 5-Vinylfuran-2-carbaldehyde (5-VFA) | 61% | mdpi.com |
Acetylfurans, which can be produced from biomass, are key intermediates that can be converted to vinylfurans. This transformation is typically achieved through a two-step catalytic sequence: the reduction of the acetyl group to a 1-hydroxyethyl group, followed by the dehydration of the resulting secondary alcohol.
The first step, the reduction of the acetyl moiety, can be performed using various catalytic hydrogenation methods. Catalytic transfer hydrogenation (CTH) is an increasingly popular and sustainable alternative to using high-pressure molecular hydrogen. mdpi.comnih.gov In CTH, an organic molecule, often a primary or secondary alcohol like ethanol (B145695) or isopropanol, serves as the hydrogen donor in the presence of a heterogeneous catalyst. dntb.gov.uaresearchgate.net Various metal-based catalysts, including those based on copper, zirconium, and ruthenium, have proven effective for the CTH of furanic aldehydes and ketones to their corresponding alcohols. mdpi.commdpi.com For example, skeletal CuZnAl catalysts have been used for the CTH of HMF to 2,5-bis(hydroxymethyl)furan using ethanol as the hydrogen donor. nih.gov A similar approach can be applied to convert an acetylfuran to its 1-(furan-yl)ethan-1-ol derivative.
The second step is the acid-catalyzed dehydration of the 1-(furan-yl)ethan-1-ol intermediate to yield the vinylfuran. This elimination reaction is typically promoted by solid acid catalysts, such as zeolites or sulfated zirconia, under thermal conditions to avoid polymerization and other side reactions common with strong mineral acids. researchgate.net The combination of these two catalytic steps provides a complete pathway from acetylfurans to the desired vinylfuran products.
Targeted Synthetic Strategies for Constructing the 4-Vinylfuran-2-carbaldehyde Scaffold
Achieving the specific 2,4-disubstitution pattern of this compound requires synthetic methods with high regiochemical control. This typically involves either building the furan (B31954) ring with the desired substituents already in place or performing selective functionalization on a pre-formed furan core.
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan. organic-chemistry.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution. chemistrysteps.comwikipedia.org
For an unsubstituted furan, the Vilsmeier-Haack reaction occurs with high selectivity at the C2 position due to the stabilizing effect of the furan oxygen on the adjacent carbocation intermediate. pharmaguideline.com To synthesize this compound, two main strategies involving this reaction can be envisioned:
Formylation of a 3-Substituted Furan Precursor: One could start with a furan ring bearing a substituent at the C3 position that can later be converted into a vinyl group. The directing effect of the C3-substituent would be crucial. An electron-donating group at C3 would activate the C2 and C5 positions for electrophilic attack. If the C5 position is blocked, formylation would proceed regioselectively at C2.
Formylation of 4-Vinylfuran: A more direct approach would be the formylation of 4-vinylfuran. However, this route is hypothetical as the starting material is not readily available and the directing effects of a vinyl group on the furan ring in this reaction are not well-documented.
The Vilsmeier reagent is generally mild, making it compatible with a variety of functional groups. ijpcbs.com
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a carbonyl compound (aldehyde or ketone) with a phosphonium (B103445) ylide (Wittig reagent). nih.govrsc.org This method is highly reliable for converting an aldehyde group into a vinyl group.
A plausible and direct route to this compound is the selective olefination of furan-2,4-dicarbaldehyde. This precursor, while not commercially common, can be synthesized from furan-2,4-dicarboxylic acid (2,4-FDCA). The synthesis of 2,4-FDCA has been demonstrated through methods such as the Henkel reaction, involving the disproportionation of potassium-2-furoate in the presence of catalysts like cadmium iodide or zinc chloride. scispace.comresearchgate.netrsc.org The resulting dicarboxylic acid can be converted to the dialdehyde (B1249045) via standard reduction protocols (e.g., conversion to acyl chlorides followed by Rosenmund reduction, or reduction of the corresponding diester with a hydride reagent like DIBAL-H).
With furan-2,4-dicarbaldehyde in hand, a selective Wittig reaction would be required. The two aldehyde groups at the C2 and C4 positions exhibit different electronic environments, which could potentially be exploited to achieve mono-olefination at the C4 position. The C2 aldehyde is adjacent to the ring oxygen and is generally more electron-deficient, which might affect its reactivity compared to the C4 aldehyde. Careful control of stoichiometry (using one equivalent of the Wittig reagent, such as methyltriphenylphosphonium bromide) and reaction conditions would be critical to favor the formation of the desired this compound over the 2-vinyl isomer or the divinyl product.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs are known for constructing highly substituted furan rings from simple, acyclic precursors.
One powerful strategy involves the Paal-Knorr furan synthesis, which is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org By designing an MCR that assembles a suitable 1,4-dicarbonyl precursor, one can access complex furans in a single step. For the synthesis of this compound, this would require an MCR that generates a 1,4-dicarbonyl compound with precursors to the vinyl and aldehyde groups at the correct positions.
More modern approaches utilize transition-metal catalysis. For example, a cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls has been developed for the regioselective synthesis of polysubstituted furans. organic-chemistry.org This method is particularly versatile; for instance, the reaction of phenylacetylene (B144264) with formyldiazoacetate results in a 2,4-disubstituted furan where a formyl group is installed at the C2 position. organic-chemistry.org By choosing an alkyne partner that contains a vinyl group or a precursor, this methodology could be adapted to directly construct the this compound scaffold.
Table 2: Summary of Targeted Synthetic Strategies
| Methodology | Plausible Precursor | Key Transformation | Challenges & Considerations |
|---|---|---|---|
| Vilsmeier-Haack Formylation | 3-Substituted Furan | Electrophilic formylation at C2 | Regioselectivity, synthesis of precursor |
| Wittig Olefination | Furan-2,4-dicarbaldehyde | Selective mono-olefination at C4 | Synthesis of dialdehyde, control of selectivity |
| Multi-Component Reaction | Acyclic precursors (e.g., alkyne, diazocarbonyl) | [3+2] Cycloaddition/Annulation | Design of specific starting materials for desired substitution |
Strategies for Positional Isomer Control in Vinylfuran-Carbaldehyde Synthesis
The control of positional isomerism is a critical aspect of synthesizing this compound, ensuring the vinyl and carbaldehyde groups are at the desired 4- and 2-positions, respectively. The inherent reactivity of the furan ring, which typically favors electrophilic substitution at the 2- and 5-positions, necessitates a strategic approach to achieve 4-substitution.
One of the most effective strategies to control the position of substitution is through the use of a pre-functionalized furan ring. Starting with a furan derivative that already has a substituent at a specific position can direct subsequent reactions to other positions. For instance, beginning with a 2-substituted furan can influence the position of further functionalization.
A key method for achieving regioselective synthesis is through halogenation of a furan derivative, followed by a cross-coupling reaction. The synthesis of 4-bromofuran-2-carbaldehyde provides a clear example of this strategy. This intermediate is crucial as the bromine atom at the 4-position serves as a handle for the introduction of the vinyl group via palladium-catalyzed reactions such as the Stille or Suzuki coupling. This multi-step approach ensures that the vinyl group is installed specifically at the 4-position, thus avoiding the formation of other positional isomers.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comresearchgate.netjk-sci.comijpcbs.com While this reaction is highly efficient for introducing a carbaldehyde group onto a furan ring, it typically proceeds with high selectivity for the more electron-rich 2-position. researchgate.net Therefore, if one were to start with 4-vinylfuran, a Vilsmeier-Haack formylation would likely yield this compound, but the potential for the formation of other isomers would need to be carefully considered and controlled. The relative reactivity of the different positions on the substituted furan ring would dictate the product distribution.
The choice of synthetic route and the order of introduction of the functional groups are paramount in controlling the final substitution pattern and minimizing the formation of unwanted isomers.
Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis
The successful synthesis of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the optimization of reaction conditions and the selection of an appropriate catalyst system. The Stille and Suzuki couplings are prominent methods for the formation of carbon-carbon bonds and are particularly relevant for the vinylation of aryl and heteroaryl halides. ikm.org.mywikipedia.orgorganic-chemistry.org
In the context of a Stille coupling reaction between 4-bromofuran-2-carbaldehyde and a vinyltin (B8441512) reagent, such as vinyltributyltin, the choice of the palladium catalyst and ligands is critical. Different palladium sources, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can be employed, and the addition of specific ligands can enhance the catalytic activity and stability. The solvent also plays a crucial role, with common choices including toluene, THF, or DMF. The reaction temperature and the presence of additives can significantly influence the reaction rate and yield.
Similarly, for a Suzuki coupling utilizing a vinylboronic acid or its ester, the selection of the palladium catalyst, ligand, and base is essential for an efficient reaction. The nature of the base is particularly important in the Suzuki reaction as it is required for the activation of the boronic acid derivative. organic-chemistry.org
The optimization of these parameters is often empirical and requires systematic screening to identify the ideal conditions for the specific substrates involved. Below is an interactive data table summarizing hypothetical optimization studies for the palladium-catalyzed vinylation of 4-bromofuran-2-carbaldehyde.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 65 |
| 2 | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | - | Toluene | 100 | 72 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Dioxane | 100 | 85 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | THF | 80 | 88 |
| 5 | Pd(OAc)₂ (5) | SPhos (10) | CsF | Isopropanol | 80 | 78 |
This table presents hypothetical data for illustrative purposes.
The choice of catalyst and ligand combination is a key factor in achieving high yields. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos can often improve the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle. The solvent can also have a significant impact, with polar aprotic solvents like dioxane and THF often being effective for these types of cross-coupling reactions. mdpi.com The base in Suzuki couplings must be carefully chosen to be strong enough to promote transmetalation but not so strong as to cause decomposition of the starting materials or product.
Reactivity and Chemical Transformations of 4 Vinylfuran 2 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group (-CHO) attached to the furan (B31954) ring at the C2 position is highly reactive. It serves as an electrophilic center, readily undergoing nucleophilic addition, condensation, oxidation, and reduction. Its position on the electron-rich furan ring influences its reactivity, making it a key site for molecular elaboration.
Furan-2-carbaldehydes are known to react readily with various nitrogen-containing nucleophiles to form new carbon-nitrogen bonds. These condensation reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
The reaction of an aldehyde with a primary amine is a classic method for forming an imine, commonly known as a Schiff base. This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. Furan-2-carbaldehyde and its derivatives are efficient substrates for this transformation. For instance, furan-2-carboxaldehyde reacts with compounds like 4,4-diaminodiphenyl sulfide to form di-imine derivatives. Schiff bases are an important class of compounds, and their formation is a versatile reaction involving a primary amine and a carbonyl group.
The general reaction for Schiff base formation is outlined below: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
This reactivity is central to the synthesis of various heterocyclic compounds and ligands for metal complexes. The table below presents examples of Schiff bases derived from furan-2-carbaldehyde derivatives, illustrating the scope of this reaction.
| Aldehyde Reactant | Amine Reactant | Product Type | Reference |
| Furan-2-carboxaldehyde | 4,4-Diaminodiphenyl sulfide | Di-imine Schiff Base | nih.gov |
| Furan-2-carboxaldehyde | 2-Aminobenzamide | Tridentate Schiff Base Ligand | nih.gov |
| 5-Methylfuran-2-carbaldehyde | 4-Nitrobenzene-1,2-diamine | Furan-based Schiff Base | rsc.org |
| Furan-2-carbaldehyde | Sulfanilamide | Benzenesulfonamide Schiff Base | nih.gov |
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, followed by dehydration. This reaction is a powerful tool for carbon-carbon bond formation, typically yielding α,β-unsaturated products. Furan-2-carbaldehydes are excellent electrophiles for this reaction, which is usually catalyzed by a weak base like piperidine or diethylamine.
This condensation has been widely used to synthesize various derivatives from substituted furan-2-carbaldehydes. For example, these aldehydes react with compounds like creatinine and indan-1,3-dione to yield the corresponding furfurylidene products. The products of these reactions often possess significant biological activities and serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
The general scheme for the Knoevenagel condensation is as follows: Ar-CHO + Z-CH₂-Z' --(Base)--> Ar-CH=C(Z)(Z') + H₂O (where Z and Z' are electron-withdrawing groups)
Below are examples of Knoevenagel condensations involving substituted furan-2-carbaldehydes.
| Furan Aldehyde Derivative | Active Methylene Compound | Catalyst | Product Type | Reference |
| 5-Substituted Furan-2-carboxaldehyde | Creatinine | Piperidine | Furfurylidene Creatinine | rsc.org |
| 5-Substituted Furan-2-carboxaldehyde | Indan-1,3-dione | Piperidine | 2-(5-substitutefurfurylidene) Indane-1,3-dione | tdl.org |
| 2-Hydroxybenzaldehydes | Malonic Acid | Piperidine | Vinylphenol derivatives | researchgate.net |
The formyl group of 4-Vinylfuran-2-carbaldehyde can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of furan derivatives.
Reduction to Furfuryl Alcohol Derivatives: The selective hydrogenation of the aldehyde group in furan-2-carbaldehydes (furfurals) to the corresponding furfuryl alcohol is a significant industrial process. mdpi.com This transformation can be achieved using various catalytic systems. Catalytic transfer hydrogenation, which uses an alcohol like isopropanol as the hydrogen source, is an effective method that avoids the need for high-pressure gaseous hydrogen. acs.org
Catalytic Hydrogenation: Numerous catalysts, including those based on copper, ruthenium, and zirconium, have been developed for the liquid-phase hydrogenation of furfural (B47365) to furfuryl alcohol with high selectivity. mdpi.commdpi.comrsc.org For instance, a Ru-supported biochar catalyst achieved 93% selectivity for furfuryl alcohol at 53% furfural conversion. mdpi.com
Catalytic Transfer Hydrogenation (CTH): Zirconium-based catalysts have shown excellent performance in the CTH of furfural, with Zr(OH)₄ providing a furfuryl alcohol yield of 98.9 mol% using 2-propanol as the hydrogen donor. acs.org Magnetic Fe₃O₄@C catalysts have also been employed successfully in this reaction. rsc.org
Oxidation to Furoic Acid Derivatives: The aldehyde group can be selectively oxidized to a carboxylic acid group, yielding furan-2-carboxylic acid (furoic acid) derivatives. This is a key transformation for producing monomers for bio-based polymers and other valuable chemicals. nih.gov
Catalytic Oxidation: Various catalytic systems have been developed for this oxidation. A TiO₂-supported silver catalyst has demonstrated excellent activity for the oxidation of furfural to furoic acid at room temperature in an alkaline aqueous solution using air. mdpi.com Ruthenium pincer complexes have also been used to catalyze the oxidation of furfural to furoic acid with the co-production of H₂ gas. exlibrisgroup.com
Biocatalytic Oxidation: Microorganisms and isolated enzymes can also perform this oxidation. For example, Acinetobacter baylyi ADP1 converts furfural into furoic acid. nih.gov Vanillyl-alcohol dehydrogenase (VDH) has proven to be an effective biocatalyst for the oxidation of furan aldehydes to their corresponding carboxylic acids. mdpi.com
The table below summarizes representative conditions for the reduction and oxidation of the formyl group in furfural derivatives.
| Transformation | Reactant | Reagents/Catalyst | Product | Key Findings | Reference |
| Reduction | Furfural | Ru supported on oxidized biochar, H₂ | Furfuryl Alcohol | 93% selectivity at 53% conversion. | mdpi.com |
| Reduction | Furfural | Zr(OH)₄, 2-propanol | Furfuryl Alcohol | 98.9 mol% yield via catalytic transfer hydrogenation. | acs.org |
| Oxidation | Furfural | Ag/TiO₂, air, NaOH | Furoic Acid | High yield at room temperature. | mdpi.com |
| Oxidation | Furfural | AuPd/Mg(OH)₂, NaOH | Furoic Acid | Selective oxidation in the presence of a base. | researchgate.net |
While cross-coupling reactions traditionally involve organic halides, recent advancements have enabled the use of C-H bonds, including the aldehydic C-H bond, as coupling partners. This approach offers a more atom-economical route to complex molecules.
Palladium-catalyzed reactions have been developed for the direct arylation of the furan ring of furan-2-carbaldehyde at the C5 position. researchgate.netmdpi.com More specifically related to the aldehyde carbon, decarbonylative cross-coupling reactions represent a powerful strategy. In these reactions, the formyl group is eliminated as carbon monoxide, and a new bond is formed at its original position. For instance, zirconia-supported palladium clusters have been shown to efficiently catalyze the decarbonylation of furfural to furan. nih.govresearchgate.net While this is not a coupling reaction, it demonstrates the activation and cleavage of the aldehyde C-C bond.
Decarbonylative Suzuki cross-coupling has been developed for heterocyclic carboxylic acids, providing a route to heterobiaryls. nih.gov Although direct decarbonylative coupling of furan-2-carbaldehyde itself is less common, related transformations highlight the potential for such reactivity. For example, carbonylative transformations of furfural derivatives, where a carbonyl group is introduced, have been used to synthesize precursors for 2,5-furandicarboxylic acid. rsc.org
The development of methods to directly use the aldehyde C-H bond in cross-coupling reactions without prior functionalization is an active area of research.
An innovative application of furan-2-carbaldehydes involves their use as C1 building blocks in synthesis, where the aldehyde carbon is incorporated into a new molecular structure following a carbon-carbon bond cleavage event. Photocatalysis has emerged as a key technology to enable such transformations under mild conditions.
A notable example is the synthesis of quinazolin-4(3H)-ones using furan-2-carbaldehydes as a C1 source. In this process, a Schiff base is first formed between a furan-2-carbaldehyde and a 2-aminobenzamide. This intermediate then undergoes a ligand-free, copper-catalyzed photocatalytic C-C bond cleavage and cyclization. The carbon atom from the original formyl group is integrated into the final quinazolinone ring system. This reaction demonstrates a novel and efficient use of the aldehyde functionality, where it is not just a reactive site for modification but a source of a carbon atom for constructing a new heterocyclic core.
The table below summarizes the key aspects of this photocatalytic transformation.
| Reactants | Catalyst/Conditions | Product | Key Feature | Reference |
| Furan-2-carbaldehyde, 2-Amino-N-phenyl-benzamide | 1. Reflux in ethanol (B145695) 2. CuCl₂, CsOAc, light irradiation (~25 °C) | 2-Phenylquinazolin-4(3H)-one | Photocatalytic C-C bond cleavage; aldehyde carbon acts as a C1 building block. | acs.org |
| 5-Methylfuran-2-carbaldehyde, 2-Amino-N-phenyl-benzamide | 1. Reflux in ethanol 2. CuCl₂, CsOAc, light irradiation (~25 °C) | 2-Phenylquinazolin-4(3H)-one | Demonstrates tolerance for substitution on the furan ring. | acs.org |
This strategy provides a sustainable and atom-economical approach to valuable heterocyclic structures, repurposing the aldehyde group in an unconventional manner.
Condensation Reactions with Nitrogen-Containing Compounds
Reactions Involving the Vinyl Moiety
The vinyl group of this compound is a key site of reactivity, participating in a variety of chemical transformations, most notably cycloaddition and radical reactions.
Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles
The conjugated system formed by the furan ring and the vinyl substituent allows this compound to act as a diene in Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is influenced by reaction conditions such as solvent, pressure, and the nature of the dienophile.
While furans bearing electron-withdrawing groups, such as the formyl group in this compound, are typically considered inactive substrates for Diels-Alder reactions, the use of an aqueous medium can promote the reaction. tudelft.nl This is because the unfavorable Diels-Alder equilibrium is coupled with the exergonic hydration of the carbonyl group in the resulting adduct to form a geminal diol. tudelft.nl This thermodynamic pull enables electron-poor 2-formylfurans to engage directly in Diels-Alder couplings with dienophiles like maleimides under mild and environmentally friendly conditions. tudelft.nl This strategy provides direct access to novel 7-oxanorbornene adducts derived from renewable furfurals. tudelft.nl
Table 1: Direct Diels-Alder Reaction of Furfural Derivatives with N-Phenylmaleimide in Aqueous Media This table is illustrative of the reactivity of formyl-substituted furans, the principle of which is applicable to this compound.
| Furan Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Furfural | N-Phenylmaleimide | H₂O/Acetone (1:1) | 25 | 24 | 95 |
| 5-(Hydroxymethyl)furfural | N-Phenylmaleimide | H₂O | 25 | 24 | 98 |
Data derived from studies on analogous formyl-substituted furans. tudelft.nl
Derivatives of vinylfuran are capable of undergoing intramolecular Diels-Alder (IMDA) reactions, which are a powerful tool for the synthesis of complex, fused-ring systems such as furanodecalins and benzofurans. oup.commdpi.com In a typical IMDA strategy, a dienophilic moiety is tethered to the furan ring. Upon heating, the molecule undergoes a [4+2] cycloaddition where the vinylfuran acts as the diene and the tethered group acts as the dienophile. nih.govnih.gov For a derivative of this compound, this would involve modifying the carbaldehyde group or another position on the molecule to include a dienophilic component. These reactions can be highly stereoselective, leading to the formation of products from a preferred transition state. nih.gov Tandem reactions, such as a Ugi reaction followed by an intramolecular Diels-Alder cycloaddition, have been developed using vinylfuran derivatives to create complex heterocyclic structures like furo[2,3-f]isoindoles. nih.gov
The Diels-Alder reactions of furans often suffer from unfavorable thermodynamics, leading to low yields or equilibria that favor the starting materials. tudelft.nl High pressure (in the range of 10-15 kbar) can be employed to overcome these limitations. acs.orgconsensus.appnih.gov The application of high pressure accelerates the reaction and shifts the equilibrium toward the formation of the cycloadduct, which has a smaller volume than the reactants. This technique has been successfully applied to the Diels-Alder reactions of various vinylfurans with dienophiles, providing efficient access to a range of adducts that are otherwise difficult to synthesize. acs.orgconsensus.appnih.gov
Table 2: Examples of High-Pressure Diels-Alder Reactions with Furan Derivatives This table illustrates the effect of high pressure on Diels-Alder reactions involving furans.
| Diene | Dienophile | Pressure (kbar) | Solvent | Product Yield (%) |
|---|---|---|---|---|
| Furan | Methyl Acrylate | 15 | Dichloromethane | High Yield (endo/exo mixture) |
| 3,4-Dimethoxyfuran | 1,4-Benzoquinone | 10 | Dichloromethane | Quantitative |
| Vinylsulfonamide with furan moiety | (intramolecular) | 13 | Dichloromethane | Efficient access to γ- and δ-sultams |
Data derived from studies on furan and its derivatives. nih.govdocumentsdelivered.com
Radical Reactions and Polymerization Initiation
The vinyl group is susceptible to attack by radicals. Theoretical studies on the closely related 2-vinylfuran (V2F) provide insight into the potential radical reactions of this compound. The primary radical reactions are H-addition to the double bonds and H-abstraction from the C-H bonds. nih.govresearchgate.net
H-addition: Hydrogen atoms can add to the carbon-carbon double bonds of both the vinyl group and the furan ring. nih.gov For 2-vinylfuran, H-addition to the C(5) position of the furan ring is a major reaction channel. nih.gov
H-abstraction: The hydrogen atoms on the vinyl group are susceptible to abstraction by other radicals. Studies on 2-vinylfuran show that H-abstraction is most likely to occur at the vinyl group's terminal carbon (C6), followed by the adjacent carbon (C7). nih.govresearchgate.net Abstraction of hydrogens from the furan ring itself is considered less competitive. nih.govresearchgate.net
The presence of the vinyl group also suggests a potential for radical-initiated polymerization. Free radicals can initiate a chain reaction, leading to the formation of polyvinylfuran derivatives. utexas.edu The stability of the propagating radical, which would be a benzylic-type radical stabilized by the furan ring, would influence the feasibility and kinetics of such a polymerization.
Reactions Involving the Furan Heterocycle
The furan ring in this compound is an aromatic heterocycle, but it is less aromatic and more reactive than benzene. It can undergo various reactions, including electrophilic substitution and cycloadditions where it acts as the diene. The electron-withdrawing nature of the carbaldehyde group at the 2-position deactivates the ring towards electrophilic attack and influences the regioselectivity of such reactions. pharmaguideline.com
Electrophilic Substitution: Furan typically undergoes electrophilic substitution, such as nitration, halogenation, and acylation. pharmaguideline.com However, the aldehyde group is a deactivating group, making these reactions more difficult compared to unsubstituted furan. When a deactivating group is present at the 2-position, electrophilic attack generally occurs at the 5-position. pharmaguideline.com
Reactions of the Aldehyde Group: The carbaldehyde functional group is a reactive center. researchgate.net It can participate in condensation reactions, for instance, with compounds containing active methylene groups. researchgate.netnih.gov It can also be oxidized to a carboxylic acid or reduced to an alcohol. The Willgerodt-Kindler reaction can be used to convert aryl aldehydes, including furfural derivatives, into thioamides, demonstrating another synthetic transformation pathway for the aldehyde group. pensoft.net
Ring Opening and Rearrangement: Under certain conditions, such as in the presence of hydroxyl radicals, the furan ring can be opened. rsc.org The reaction of 2-vinylfuran with HO radicals involves a complex mechanism that includes ring opening and subsequent rearrangement. rsc.org
Electrophilic Aromatic Substitution Patterns on the Furan Ring
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. pearson.compearson.com Electrophilic aromatic substitution (EAS) on unsubstituted furan preferentially occurs at the C2 (α) position due to the superior stabilization of the cationic intermediate (sigma complex) through resonance, which includes a contribution from the oxygen atom's lone pair. pearson.com When the furan ring is substituted, the position of further substitution is directed by the electronic properties of the existing substituents.
In the case of this compound, the furan ring is disubstituted with an electron-withdrawing group (EWG) and a group with more complex electronic effects.
-CHO group at C2: The carbaldehyde group is a deactivating, meta-directing EWG in benzene chemistry. On the furan ring, it strongly deactivates the ring towards EAS, particularly at the C3 and C5 positions, by withdrawing electron density.
-CH=CH₂ group at C4: The vinyl group can act as a weak electron-donating group through resonance (π-conjugation with the ring) or an electron-wielding group depending on the reaction conditions. Its directing effect is less pronounced than that of the carbaldehyde group.
Considering the combined influence of these substituents, the reactivity of the furan ring in this compound towards electrophilic attack is significantly reduced compared to unsubstituted furan. The powerful deactivating effect of the C2-carbaldehyde group will dominate, making substitution at the adjacent C3 position highly unfavorable. The remaining available position is C5. The vinyl group at C4 would offer some activation at the C5 position through resonance. Therefore, electrophilic aromatic substitution on this compound, should it occur, is predicted to proceed selectively at the C5 position.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Position | Influence of C2-CHO | Influence of C4-Vinyl | Overall Predicted Reactivity |
| C3 | Strong Deactivation | Weak Activation | Highly Unfavorable |
| C5 | Deactivation | Activation | Most Likely Site for Substitution |
It is important to note that the harsh acidic conditions often required for EAS reactions can lead to polymerization or ring-opening of the furan ring, a common complication in furan chemistry. pharmaguideline.com
Photochemical Isomerization and Degradation Pathways of Furan Derivatives
The photochemistry of furan derivatives is complex and can lead to a variety of isomeric products and degradation pathways. netsci-journal.com The specific outcome of irradiating this compound would depend on factors such as the wavelength of light, the presence of a sensitizer, and the solvent. By analogy with other substituted furans, several potential photochemical transformations can be anticipated.
Upon direct irradiation, furan derivatives can populate an excited singlet state, which may lead to the formation of a "Dewar furan" intermediate. nih.gov This strained bicyclic isomer can then rearrange to a constitutional isomer of the starting furan. For example, 2-alkylfurans have been shown to photoisomerize to 3-alkylfurans. acs.org In the case of this compound, this pathway could potentially lead to the formation of other isomers, although the presence of the vinyl and carbonyl chromophores would complicate the photochemistry.
Alternatively, sensitized irradiation typically populates the triplet excited state. nih.gov For furan derivatives, the triplet state can undergo O-Cα bond cleavage to form a biradical intermediate. netsci-journal.comnih.gov This intermediate can then lead to cyclopropenyl derivatives. For instance, the photolysis of furan can yield cyclopropene-3-carbaldehyde. netsci-journal.com The presence of substituents influences which O-C bond is cleaved. For furan-2-carbonitrile, cleavage is governed by energetic factors, while for 2-methylfuran, kinetic factors dominate. nih.gov
Furthermore, the vinyl and carbaldehyde groups are themselves photoactive. The carbaldehyde group can participate in photochemical reactions such as photoreduction or Paterno-Büchi reactions (cycloaddition to an alkene). The vinyl group can undergo [2+2] photocycloaddition reactions or E/Z isomerization. rsc.org The presence of these additional chromophores within this compound creates a complex photochemical system where multiple reaction pathways may compete, including isomerization of the furan ring, reactions involving the substituents, and photodegradation leading to ring-opened products or polymers. For example, under atmospheric conditions, the photolysis of unsaturated 1,4-dicarbonyl compounds, which can be formed from furan ring oxidation, leads to ketene-enol intermediates that can cyclize to form furanones or maleic anhydride. nih.gov
Ring-Opening Reactions and Transformations
The furan nucleus, despite its aromaticity, is susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or oxidizing agents. pharmaguideline.commdpi.com For this compound, both the furan core and the substituents can mediate or participate in such transformations.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the furan oxygen can be protonated, disrupting the aromatic system and making the ring vulnerable to nucleophilic attack. pharmaguideline.commdpi.com This often leads to the formation of 1,4-dicarbonyl compounds. For this compound, acidic hydrolysis in an aqueous medium would be expected to yield a substituted 1,4-enedial derivative. The reaction is initiated by protonation, followed by the addition of water and subsequent ring cleavage.
Oxidative Ring-Opening: Furan rings are sensitive to oxidation. Treatment with reagents like sodium hypochlorite, hydrogen peroxide, or m-chloroperbenzoic acid can lead to ring-opening. pharmaguideline.com The oxidation of furans can also be a key step in transforming them into other heterocyclic systems. For instance, the oxidation of furan-2-carbaldehydes can lead to the formation of pyranones or other rearranged products.
Reductive Ring-Opening: While the reduction of a simple furan to a tetrahydrofuran without ring-opening is possible, certain reductive conditions can lead to cleavage of the C-O bonds. pharmaguideline.com
The vinyl group can also influence the ring-opening process. For example, vinyl epoxides, which share some structural similarity with the vinylfuran system, undergo Lewis acid-catalyzed ring-opening reactions where the double bond participates in the reaction. researchgate.net A similar participation of the vinyl group in this compound could lead to specific ring-opened products under Lewis acid catalysis.
Tandem and Cascade Reactions Incorporating this compound
The structural motifs within this compound—a diene (the furan ring), a dienophile (the vinyl group in certain contexts), and an aldehyde—make it an excellent candidate for tandem and cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. researchgate.netnih.gov
A particularly relevant example is the tandem Ugi/intramolecular Diels-Alder (IMDA) reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov A study on (E)-3-(furan-2-yl)acrylaldehyde, a close structural analog of this compound, demonstrated a one-pot reaction sequence. beilstein-journals.orgbeilstein-journals.org In this process, the aldehyde undergoes a four-component Ugi reaction with an amine, an isonitrile, and a carboxylic acid (maleic acid monoanilide was used to incorporate a dienophile). The resulting Ugi adduct contains both a diene (the furan ring) and a dienophile, which then spontaneously undergoes an intramolecular [4+2] cycloaddition. This tandem sequence efficiently generates complex furo[2,3-f]isoindole derivatives with high stereoselectivity. beilstein-journals.orgresearchgate.net
Table of Tandem Ugi/IMDA Reaction Products from a Vinylfuran Derivative Based on the reaction of (E)-3-(furan-2-yl)acrylaldehyde.
| Amine | Isonitrile | Product | Yield | Reference |
| Benzylamine | tert-Butyl isocyanide | Furo[2,3-f]isoindole derivative | 95% | beilstein-journals.org |
| Aniline | tert-Butyl isocyanide | Furo[2,3-f]isoindole derivative | 90% | beilstein-journals.org |
| Benzylamine | Cyclohexyl isocyanide | Furo[2,3-f]isoindole derivative | 93% | beilstein-journals.org |
| Aniline | Cyclohexyl isocyanide | Furo[2,3-f]isoindole derivative | 91% | beilstein-journals.org |
Given its structure, this compound could be employed in similar cascade reactions. The aldehyde group can serve as the reactive handle for the initial transformation (e.g., Ugi reaction, Knoevenagel condensation), while the vinylfuran moiety can act as a diene in a subsequent intramolecular Diels-Alder cycloaddition. The position of the vinyl group at C4 might alter the regiochemistry and stereochemistry of the cycloaddition compared to analogs with the vinyl group at C3, potentially leading to different fused heterocyclic systems.
Stereochemical Aspects and Control in this compound Transformations
Controlling stereochemistry is a central theme in modern organic synthesis, and transformations involving this compound offer several opportunities for stereoselective reactions. The key reactive sites for stereocontrol are the aldehyde and the vinyl group, as well as the furan ring itself when it participates in cycloadditions.
Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions. The stereoselectivity of these reactions (endo vs. exo) is a well-studied phenomenon. nih.govsemanticscholar.orgresearchgate.net Unlike many dienes, the Diels-Alder reaction with furan is often reversible, and the thermodynamically more stable exo adduct can be the major product, even if the endo adduct is formed faster kinetically. nih.govresearchgate.net The substituents on both the furan ring and the dienophile significantly influence the endo/exo ratio and the reaction rate. rsc.org In an intramolecular Diels-Alder reaction starting from a derivative of this compound, the stereochemistry of the newly formed chiral centers would be dictated by the geometry of the transition state, which is influenced by the tether connecting the diene and dienophile. acs.org
Asymmetric Reactions at the Aldehyde: The carbaldehyde group is a prime site for asymmetric synthesis. Catalytic asymmetric aldol reactions, for example, could be performed using silyloxy furans as nucleophiles, with a chiral catalyst controlling the formation of new stereocenters. nih.gov Asymmetric allylation or crotylation reactions at the aldehyde would also introduce chiral centers with high levels of stereocontrol.
Asymmetric Reactions involving the Vinyl Group: The vinyl group can undergo a variety of stereoselective transformations. For example, asymmetric aminohydroxylation can install adjacent amino and hydroxyl groups across the double bond with high enantioselectivity, leading to chiral amino alcohol products. acs.org Asymmetric dihydroxylation or epoxidation would similarly transform the vinyl group into a chiral diol or epoxide, respectively.
Paterno-Büchi Reaction: The photochemical [2+2] cycloaddition of a carbonyl compound to an alkene (the Paterno-Büchi reaction) can form oxetanes. The reaction of an external aldehyde or ketone with the vinyl group of this compound could proceed with diastereoselectivity, influenced by the steric and electronic properties of the furan moiety. Studies on the Paterno-Büchi reaction with furan derivatives have shown that high regio- and stereocontrol can be achieved, with the outcome often depending on the stability of the intermediate biradicals. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 4 Vinylfuran 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
1D NMR (¹H, ¹³C, ²H) Techniques
One-dimensional NMR techniques provide fundamental information about the chemical environment of specific nuclei.
¹H NMR: A proton NMR spectrum of 4-Vinylfuran-2-carbaldehyde would be expected to show distinct signals for the aldehyde proton, the furan (B31954) ring protons, and the protons of the vinyl group. Chemical shifts (δ) would indicate the electronic environment of each proton, while coupling constants (J) would reveal connectivity between adjacent protons.
¹³C NMR: A carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the sp² carbons of the furan ring and the vinyl group.
²H NMR: Deuterium NMR is primarily used in isotope labeling studies to probe specific sites within a molecule or to study reaction mechanisms.
2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments provide more complex datasets that reveal correlations between different nuclei, which is crucial for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of protons on the furan ring and within the vinyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the entire carbon skeleton and identifying quaternary carbons.
Isotope Labeling in NMR Studies
Isotope labeling involves the strategic incorporation of isotopes like ²H (deuterium) or ¹³C into the molecule. This technique can simplify complex spectra, aid in the assignment of signals, and is invaluable for mechanistic studies. For instance, selective deuteration of the aldehyde group would cause the corresponding ¹H signal to disappear and would alter the appearance of the carbonyl carbon in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to show characteristic absorption bands for:
The C=O stretch of the aldehyde group (typically a strong band around 1680-1700 cm⁻¹).
The C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹).
The C=C stretching vibrations of the furan ring and the vinyl group.
The C-O-C stretching of the furan ring.
The =C-H bending vibrations (out-of-plane) for the substituted furan and vinyl group.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show vibrational modes, with non-polar bonds such as C=C bonds often giving rise to strong Raman signals. This would be particularly useful for characterizing the vinyl group and the furan ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The electron ionization (EI-MS) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that are characteristic of its furan, aldehyde, and vinyl functional groups.
The molecular formula for this compound is C₇H₆O₂, corresponding to a molecular weight of approximately 122.12 g/mol . The mass spectrum would prominently feature the molecular ion [M]⁺• at m/z 122.
The fragmentation of this compound is expected to follow pathways established for similar furan-2-carbaldehyde structures. mdpi.com Key fragmentation events include:
Loss of a hydrogen radical (•H): Alpha-cleavage adjacent to the carbonyl group can lead to the loss of the aldehydic hydrogen, resulting in a stable acylium ion [M-1]⁺ at m/z 121.
Loss of the formyl radical (•CHO): Cleavage of the bond between the furan ring and the aldehyde group results in the loss of the formyl radical, producing a prominent furanyl-vinyl cation [M-29]⁺ at m/z 93. mdpi.com
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation. For instance, the unsubstituted furan molecule is known to produce a significant C₃H₃⁺ fragment at m/z 39. researchgate.net Similar ring-opening and fragmentation pathways are expected for this compound, leading to various smaller charged fragments.
A summary of the predicted primary ions in the mass spectrum of this compound is presented below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Daltons) | Ion Formula | Description |
|---|---|---|
| 122 | [C₇H₆O₂]⁺• | Molecular Ion (M⁺•) |
| 121 | [C₇H₅O₂]⁺ | Loss of a hydrogen radical from the aldehyde group ([M-H]⁺) |
| 93 | [C₆H₅O]⁺ | Loss of the formyl radical ([M-CHO]⁺) |
| 65 | [C₅H₅]⁺ | Potential fragment from ring cleavage |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for the separation and purity assessment of this compound, particularly when it is part of a complex mixture, such as in essential oils or reaction products.
Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)
Gas chromatography is a primary method for the analysis of volatile compounds like this compound. nih.gov The choice of the capillary column's stationary phase is crucial for achieving effective separation. Non-polar columns, such as those with a 5% phenyl polysilphenylene-siloxane phase (e.g., HP-5MS), are commonly used for separating a wide range of furan derivatives. nih.govresearchgate.net For enhanced separation of more polar analytes, polar columns with phases like polyethylene (B3416737) glycol (e.g., HP-WAX) are employed. researchgate.net
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity compared to conventional single-column GC, making it ideal for analyzing highly complex samples. researchgate.netchemistry-matters.com This technique uses two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar or medium-polar column in the second). nih.gov This "orthogonal" separation spreads the analytes over a two-dimensional plane, resolving compounds that would otherwise co-elute in a one-dimensional separation. nih.gov This increased separation power is invaluable for isolating this compound from isomeric compounds or matrix interferences. researchgate.net
Table 2: Typical Gas Chromatography Parameters for Furan Aldehyde Analysis
| Parameter | GC Conditions | GCxGC Conditions |
|---|---|---|
| 1st Dimension Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Non-polar (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| 2nd Dimension Column | N/A | Polar (e.g., BPX-50, 1.5 m x 0.1 mm, 0.1 µm) |
| Carrier Gas | Helium (1 mL/min) | Helium (1 mL/min) |
| Injector Temperature | 250 - 280 °C | 250 - 280 °C |
| Oven Program | Initial 35-40°C, ramp to 200-250°C | Similar to GC, with specific modulation period (e.g., 5-8 s) |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Time-of-Flight MS (TOF-MS), FID |
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) is a complementary technique for the analysis of furan aldehydes, especially for samples that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC is the most common mode used for this purpose. shimadzu.comdss.go.th
The separation is typically achieved on a C18 stationary phase. shimadzu.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile, run in either isocratic or gradient elution mode. shimadzu.coms4science.at An acid, like phosphoric or formic acid, is often added to the mobile phase to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV-Vis detector, as the conjugated system of this compound is expected to absorb strongly in the UV region, typically around 280 nm. shimadzu.com
Table 3: Typical Liquid Chromatography Parameters for Furan Aldehyde Analysis
| Parameter | HPLC Conditions |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~280 nm |
| Injection Volume | 10 - 20 µL |
Advanced Spectroscopic Techniques for Conformational Analysis
The conformational flexibility of this compound arises from the rotation around the single bond connecting the aldehyde group to the furan ring. This rotation gives rise to different planar conformers. For the parent furan-2-carbaldehyde, two primary conformers are known: OO-trans and OO-cis, referring to the relative orientation of the ring oxygen and the carbonyl oxygen.
Advanced spectroscopic techniques, coupled with computational chemistry, are used to study these conformational preferences. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can distinguish between conformers because their different symmetries result in distinct vibrational frequencies. mdpi.com For furan-2-carbaldehyde, specific bands in the fingerprint region of the IR spectrum have been assigned to the vibrational modes of the OO-cis and OO-trans conformers. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the geometries, relative energies, and rotational barriers between the conformers. db-thueringen.de These theoretical calculations help in the interpretation of experimental spectra and provide a deeper understanding of the conformational landscape. For this compound, the presence of the vinyl group at the 4-position would be expected to influence the electronic structure and potentially the relative stability of the cis and trans conformers, making its conformational analysis a subject of significant interest.
Computational and Theoretical Investigations of 4 Vinylfuran 2 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-vinylfuran-2-carbaldehyde. Methods like Density Functional Theory (DFT) are widely used to investigate the molecular structure and electronic properties of furan (B31954) derivatives. researchgate.netnih.gov For this compound, these calculations would typically begin with geometry optimization to find the most stable arrangement of atoms in three-dimensional space.
Once the optimized structure is obtained, a variety of electronic properties can be calculated to predict the molecule's reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another vital tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the furan ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis can provide deeper insights into charge delocalization and hyperconjugative interactions within the molecule, explaining the stability derived from electron delocalization between occupied and unoccupied orbitals. researchgate.net
Table 1: Calculated Electronic Properties for a Representative Furan-Carboxaldehyde Derivative
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 eV |
Note: Values are illustrative and based on typical DFT calculations for similar furan derivatives.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces (PES) of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, theoretical studies could investigate various reaction types, including thermal decomposition, H-addition, and H-abstraction, which are critical for understanding its behavior in different chemical environments, such as combustion. researchgate.netnih.govnih.gov
Studies on the analogous compound 2-vinylfuran have shown that thermal decomposition can proceed through several pathways, including unimolecular dissociation and intramolecular H-transfer. researchgate.netnih.gov Using high-level quantum chemical methods like the Gaussian-4 (G4) theory, researchers can calculate the energy barriers (activation energies) and reaction energies for each potential pathway. researchgate.net The pathway with the lowest energy barrier is typically the most favorable.
For instance, a computational study on the reaction of this compound with a hydrogen atom would involve:
Mapping the PES: Identifying all possible addition sites (e.g., the vinyl group, the furan ring) and abstraction sites (e.g., the aldehydic hydrogen).
Locating Transition States: Finding the geometry of the transition state for each reaction channel.
Calculating Rate Constants: Using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate temperature- and pressure-dependent rate constants for each elementary reaction. nih.gov
These calculations would reveal the most likely products and the kinetics of the reaction, providing data that is essential for developing comprehensive chemical kinetic models. dlr.de
Table 2: Illustrative Reaction Pathways for a Vinylfuran Derivative
| Reaction Type | Description | Key Findings from Computational Modeling |
|---|---|---|
| Unimolecular Dissociation | The molecule breaks down into smaller fragments at high temperatures. | Identifies the weakest bonds and primary decomposition products. nih.gov |
| H-Abstraction | A radical species (e.g., H atom) removes a hydrogen atom from the molecule. | Determines the most easily abstracted H atom (e.g., from the aldehyde vs. the vinyl group). researchgate.net |
| H-Addition | A radical species (e.g., H atom) adds to a double bond. | Shows whether addition to the vinyl group or the furan ring is more favorable. researchgate.netnih.gov |
| Intramolecular H-Transfer | A hydrogen atom moves from one part of the molecule to another. | Can lead to isomerization and the formation of intermediate species. researchgate.netnih.gov |
Conformational Landscape Analysis of this compound
For the furan-2-carbaldehyde moiety, two planar conformers are typically observed: OO-trans and OO-cis, referring to the relative orientation of the furan ring's oxygen atom and the carbonyl oxygen. db-thueringen.de Theoretical calculations on similar aldehydes have shown that the OO-trans conformer is often more stable, though the energy difference can be small, allowing for the presence of both conformers at room temperature. mdpi.com
The presence of the 4-vinyl group introduces another rotational degree of freedom. A full conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the aldehyde and vinyl groups. This would generate a two-dimensional map identifying all low-energy conformers and the energy barriers for interconversion between them. This information is critical, as the reactivity and spectroscopic properties of the molecule can depend on its dominant conformation.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds. By solving the Schrödinger equation, quantum chemistry methods can compute properties that are directly related to experimental spectra. olemiss.edu
For this compound, DFT calculations can accurately predict vibrational frequencies corresponding to IR and Raman spectra. mdpi.comresearchgate.net The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes can be visualized, allowing for the assignment of specific spectral bands to the stretching and bending of particular bonds (e.g., C=O stretch of the aldehyde, C=C stretches of the vinyl and furan groups). mdpi.com Comparing these predicted spectra with experimental data serves as a crucial validation of both the theoretical model and the experimental characterization. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. mdpi.com Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net This provides insight into the electronic structure and the nature of the orbitals involved in the transitions.
Table 3: Comparison of Experimental and Theoretically Predicted Vibrational Frequencies for Furan-2-carbaldehyde
| Vibrational Mode | Experimental IR (cm⁻¹) | Predicted (DFT) (cm⁻¹) |
|---|---|---|
| C=O Stretch (trans) | 1687 | 1685 |
| C=O Stretch (cis) | 1668 | 1665 |
| Ring C=C Stretch | 1570 | 1572 |
| Aldehyde C-H Stretch | 2847 | 2850 |
Note: Data is illustrative, based on published spectra and calculations for furan-2-carbaldehyde. mdpi.com
Theoretical Studies on Intermolecular Interactions and Catalysis
Understanding how this compound interacts with other molecules is key to predicting its behavior in condensed phases and in catalytic processes. Computational methods can model non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov For instance, modeling the dimerization of this compound could reveal the most stable intermolecular arrangements, which are governed by interactions between the polar aldehyde groups and the aromatic furan rings. mdpi.com
In the context of catalysis, theoretical studies can elucidate the mechanisms of reactions involving this compound on a catalyst surface. For example, the conversion of furan derivatives is a significant area of research in renewable energy. osti.govfrontiersin.org Computational modeling of the catalytic hydrogenation of this compound would involve:
Building a model of the catalyst surface (e.g., a metal cluster like Co, Ni, or Cu). researchgate.net
Simulating the adsorption of the molecule onto the surface to determine the most stable binding mode.
Mapping the reaction pathway for hydrogenation of the aldehyde and/or the vinyl group.
Calculating the activation barriers for each step to identify the rate-determining step and predict the reaction selectivity.
These theoretical insights can guide the design of more efficient and selective catalysts for the transformation of biomass-derived molecules like this compound into valuable chemicals and fuels.
Applications of 4 Vinylfuran 2 Carbaldehyde in Advanced Materials Science and Organic Synthesis
Role as a Key Intermediate in Complex Organic Synthesis
The inherent reactivity of both the aldehyde and vinyl functionalities, combined with the diene character of the furan (B31954) ring, makes 4-Vinylfuran-2-carbaldehyde a valuable intermediate in the synthesis of complex molecular architectures. Organic chemists utilize this compound to construct intricate frameworks that are often difficult to access through other synthetic routes.
Precursor for Other Heterocyclic Systems
Substituted furans, such as this compound, are widely used as synthetic intermediates for the creation of new heterocyclic compounds. researchgate.net The aldehyde group at the C2 position serves as a reactive center for various condensation reactions, enabling the construction of larger, more complex heterocyclic systems. For instance, furan-2-carboxaldehydes can react with compounds like hippuric acid in an Erlenmeyer-Plöchl reaction to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net These oxazolones are themselves valuable intermediates for synthesizing new heterocyclic compounds and α,β-unsaturated α-amino acids. researchgate.net
Furthermore, the furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. This powerful transformation allows for the construction of six-membered rings and is a key step in synthesizing complex polycyclic systems. chim.it The presence of both the vinyl and aldehyde groups on the furan ring offers multiple handles for subsequent functionalization, making it a strategic precursor for diverse heterocyclic targets.
Building Block for Natural Product Synthesis Scaffolds
The furan moiety is a structural unit found in numerous bioactive natural products and pharmaceuticals. researchgate.netrsc.org Consequently, furan-containing aldehydes are important starting materials in the total synthesis of these complex molecules. mdpi.comnih.gov While direct examples employing this compound are not extensively documented, the synthesis strategies for related furan-based natural products highlight its potential. For example, the total synthesis of various 2,4-disubstituted furan-derived natural products often involves the strategic manipulation of functional groups on a furan core. rsc.org The dual functionality of this compound makes it an attractive, though specialized, building block for constructing such scaffolds, offering pathways to introduce both side-chains and further cyclic systems. The synthesis of natural products like pichiafuran C has been achieved using precursors such as 5-(hydroxymethyl)-2-furaldehyde (HMF), demonstrating the utility of functionalized furans in this field. researchgate.net
Monomer in Polymer Science and Engineering
In the realm of polymer science, this compound is recognized for its potential as a bio-based monomer. Derived from renewable resources, it offers a sustainable alternative to petroleum-based monomers like styrene (B11656), with which it shares structural similarities. researchgate.net The vinyl group allows it to participate in various polymerization reactions, leading to novel polymeric materials with unique properties.
Synthesis of Novel Bio-based Polymers and Copolymers
The push for sustainability has driven significant research into polymers derived from renewable resources like lignocellulosic biomass. nih.gov Furan derivatives, obtainable from biomass, have emerged as key platform molecules for the synthesis of bio-based polymers. researchgate.net Vinylfuran compounds, including this compound, are good candidates for radical polymerization. ulaval.ca The polymerization of these monomers can lead to polyvinylfurans, which exhibit properties comparable to polystyrene, such as good mechanical strength and chemical resistance. researchgate.net
Recent studies have focused on the synthesis of various vinyl monomers from 5-hydroxymethylfurfural (B1680220) (5-HMF), a versatile biomass-derived precursor. acs.org For example, an oxidation route can produce 5-vinylfuran-2-carbaldehyde, a close isomer of the subject compound, which is then polymerized to yield characterized polymer products. acs.org This highlights the general viability of vinylfuran carbaldehydes in creating novel bio-based polymers. Copolymers can also be synthesized; for instance, 2-vinylfuran has been successfully copolymerized with styrene via Atom Transfer Radical Polymerization (ATRP), demonstrating that furan-based vinyl monomers can be integrated into existing polymer systems to impart new functionalities. acs.org
Below is a table summarizing representative bio-based monomers and the types of polymers they can form.
| Monomer Precursor | Example Monomer | Polymerization Method | Resulting Polymer Type |
| 5-Hydroxymethylfurfural (5-HMF) | 5-Vinylfuran-2-carbaldehyde | Radical Polymerization | Poly(vinylfuran) derivative |
| 5-HMF | 5-Hydroxymethyl-2-vinylfuran | Radical Polymerization | Poly(vinylfuran) derivative |
| Furfural (B47365) | 2-Vinylfuran | ATRP (with Styrene) | Styrene-co-2-vinylfuran copolymer |
| 4-Vinyl Guaiacol | 4-Vinyl Guaiacol Derivatives | Radical Polymerization | Poly(4-vinyl guaiacol) derivatives |
Development of Functional Polymeric Materials
Polymers incorporating the furan moiety possess unique functional properties, largely due to the furan ring's ability to participate in reversible Diels-Alder reactions. researchgate.netmdpi.com This chemistry allows for the creation of "smart" materials with properties like self-healing and recyclability. mdpi.com When a furan-containing polymer is crosslinked with a bismaleimide, a thermally reversible network is formed. Upon heating, the Diels-Alder adducts can undergo a retro-Diels-Alder reaction, breaking the crosslinks and allowing the material to flow or be reprocessed. Upon cooling, the crosslinks reform. mdpi.com
The aldehyde group in this compound offers an additional site for post-polymerization modification. This allows for the attachment of other functional molecules, tailoring the polymer's properties for specific applications such as drug delivery, biomolecular immobilization, or the development of advanced coatings and adhesives. researchgate.net
Investigations into Polymerization Kinetics and Mechanisms for Vinylfurans
Understanding the kinetics and mechanisms of polymerization is crucial for controlling the properties of the final polymer, such as molecular weight and structure. fiveable.me The radical polymerization of vinyl monomers is a complex process involving initiation, propagation, and termination steps. fiveable.me Furan compounds themselves can act as retarders or inhibitors in radical polymerizations. scispace.comscielo.br
Studies on the polymerization of vinyl acetate (B1210297) in the presence of various furan derivatives have shown that the furan ring, particularly the C-5 position, can act as a site for radical addition, thus inhibiting or slowing the polymerization. scispace.comscielo.br For furan compounds with a conjugated side group, like the vinyl group in this compound, the radical attack can occur at either the C-5 position of the furan ring or the double bond of the side chain. scispace.comscielo.br The specific kinetics are influenced by the stability of the resulting radical. scielo.br Kinetic studies of the copolymerization of 2-vinylfuran and styrene have determined their reactivity ratios, providing insight into how these monomers incorporate into a growing polymer chain. acs.org Such investigations are essential for designing and optimizing the synthesis of functional polymers based on vinylfurans. researchgate.net
The table below outlines the key stages in chain-growth polymerization relevant to vinylfuran monomers.
| Polymerization Stage | Description | Key Kinetic Parameters |
| Initiation | Generation of active radical species from an initiator (e.g., AIBN). | Initiation rate constant (kᵢ) |
| Propagation | Sequential addition of monomer units to the growing radical chain. | Propagation rate constant (kₚ) |
| Termination | Cessation of chain growth through combination or disproportionation of two radical chains. | Termination rate constant (kₜ) |
| Chain Transfer | Transfer of the radical activity to another molecule (e.g., monomer, solvent), which can inhibit or retard polymerization. | Transfer reaction constant |
Contributions to Green Chemistry Methodologies
The principles of green chemistry are increasingly integral to the development of sustainable chemical processes, focusing on the use of renewable feedstocks, maximizing atom economy, and employing environmentally benign catalysts. While direct research specifically detailing the contributions of this compound to green chemistry methodologies is limited in publicly available scientific literature, the broader class of furan derivatives, particularly its isomers and precursors, serves as a significant exemplar of green chemistry in action. The synthesis and application of related compounds, such as 5-vinylfuran-2-carbaldehyde, provide a framework for understanding the potential green credentials of this compound.
A core tenet of green chemistry is the utilization of renewable resources to replace finite petrochemical feedstocks. semanticscholar.org Furanic compounds are at the forefront of this shift, as they are readily derived from lignocellulosic biomass, which is the most abundant form of renewable organic carbon on Earth. osti.govcsic.es Platform molecules like furfural and 5-Hydroxymethylfurfural (5-HMF) are produced from the dehydration of C5 and C6 sugars found in biomass, respectively. acs.orgrsc.org These platform chemicals are versatile starting materials for a vast array of valuable chemicals, including vinylfurans. osti.gov The synthesis of such compounds from biomass aligns with the goal of creating a more sustainable chemical industry. nih.gov
| Biomass Source | Key Sugar Component | Bio-based Platform Chemical |
| Corncobs, Rice Straw | Xylose (C5 Sugar) | Furfural |
| Fruit, Wood | Fructose (C6 Sugar) | 5-Hydroxymethylfurfural (5-HMF) |
Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.comjocpr.comrsc.org Reactions with high atom economy are inherently less wasteful. nih.gov Synthesis strategies for furan derivatives are increasingly designed to maximize this efficiency. For instance, the chemoenzymatic synthesis of the related isomer, 5-vinylfuran-2-carbaldehyde, can proceed through routes that aim to minimize byproducts. An alternative TEMPO-mediated oxidation route to produce 5-vinylfuran-2-carbaldehyde from 5-hydroxymethyl-2-vinylfuran has been reported with a 61% yield, demonstrating a pathway that can be optimized for atom economy. acs.org
The use of biocatalysis is another cornerstone of green chemistry, employing enzymes to conduct chemical transformations with high selectivity under mild conditions, often in aqueous media. nih.gov This approach avoids the harsh reagents and conditions typical of many traditional chemical syntheses, thereby reducing energy consumption and waste generation. nih.gov The reduction of furan aldehydes to alcohols, an important step in many synthetic pathways, can be achieved using biocatalysts, which presents a green alternative to chemical transformations that often have environmental drawbacks. nih.gov Research into the biocatalytic synthesis of various furan-derived chemicals is a rapidly growing field, showcasing the potential for greener manufacturing processes. researchgate.netfrontiersin.org
A notable example is the chemoenzymatic synthesis pathway starting from the biomass-derived 5-HMF. This multi-step process highlights the integration of both chemical and biological catalysis to achieve a sustainable synthesis of valuable monomers.
| Reaction Step | Reactant | Catalyst/Method | Product | Yield |
| Wittig Reaction | 5-Hydroxymethylfurfural (5-HMF) | Wittig Reagent | 5-hydroxymethyl-2-vinylfuran | 95% |
| Oxidation | 5-hydroxymethyl-2-vinylfuran | TEMPO-mediated oxidation | 5-vinylfuran-2-carbaldehyde | 61% |
| Biocatalytic Dehydration (of carboxime) | E- and Z-5-vinylfuran-2-carboxime | Aldoxime Dehydratases (Oxd) | 5-vinylfuran-2-carbonitrile | - |
This table illustrates a chemoenzymatic pathway for the synthesis of a related isomer, 5-vinylfuran-2-carbaldehyde, and its derivatives, based on findings from a study on aromatic vinyl monomers from biorenewable 5-HMF. acs.org
Future Research Directions and Emerging Trends for 4 Vinylfuran 2 Carbaldehyde
Development of Novel and Highly Efficient Synthetic Pathways
The viability of 4-Vinylfuran-2-carbaldehyde as a platform chemical is contingent upon the development of efficient, scalable, and sustainable synthetic routes. Current research is moving beyond traditional multi-step syntheses towards more integrated and greener methodologies.
A promising approach begins with 5-Hydroxymethyl-2-furfural (5-HMF), a key bio-based chemical. This involves an initial high-yield Wittig reaction to install the vinyl group, followed by a selective oxidation of the hydroxymethyl group. For instance, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation route has been shown to produce 5-vinylfuran-2-carbaldehyde, an isomer of the title compound, with a respectable 61% yield. acs.org Future work will likely focus on optimizing this process by exploring different catalytic systems to enhance yield and selectivity, minimizing waste, and utilizing milder reaction conditions.
Further innovation is expected from the integration of chemoenzymatic and biocatalytic strategies. acs.org Biocatalysis, using specific enzymes or whole-cell systems, offers the potential for high selectivity under benign aqueous conditions, aligning perfectly with green chemistry principles. mdpi.com Research into novel enzymes capable of directly converting biomass-derived precursors could significantly streamline the synthesis. Additionally, adapting established furan (B31954) synthesis protocols, such as optimized Vilsmeier-Haack formylations or palladium-catalyzed cross-coupling reactions, for vinyl-substituted furans could open new, efficient pathways. organic-chemistry.orgmdpi.com The use of solid acid catalysts in cascade reactions, which combine multiple steps into a single operation, also represents a promising avenue for creating highly efficient and sustainable manufacturing processes for this valuable compound. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Precursor | Key Transformation(s) | Potential Advantages | Key Research Challenge |
|---|---|---|---|---|
| Chemo-catalysis | 5-Hydroxymethyl-2-furfural (5-HMF) | Wittig Reaction & TEMPO Oxidation | Utilizes established bio-platform chemical | Yield optimization and catalyst recycling |
| Biocatalysis | Furfural (B47365) / 5-HMF derivatives | Enzymatic oxidation/olefination | High selectivity, mild conditions, green | Enzyme discovery and engineering |
| Catalytic Cascade | Biomass-derived sugars | Dehydration, formylation, vinylation | Process intensification, reduced waste | Catalyst design and stability |
Exploration of Underutilized Reactivity Modes
The bifunctional nature of this compound presents a rich landscape for chemical transformations, many of which remain underexplored. Future research will focus on leveraging the unique interplay between the aldehyde, the vinyl group, and the furan ring to create novel molecular architectures.
The furan core can act as a diene in [4+2] cycloaddition (Diels-Alder) reactions, a powerful tool for building complex polycyclic structures. acs.orgrsc.org However, the electron-withdrawing nature of the carbaldehyde group typically renders the furan ring less reactive in these transformations. rsc.orgtudelft.nl A key emerging trend is the use of unconventional reaction media, such as water, to promote these seemingly unfavorable reactions. Aqueous environments can provide a thermodynamic driving force by coupling the cycloaddition with the exergonic hydration of the aldehyde in the product, shifting the equilibrium towards the desired adduct. tudelft.nl Exploring this phenomenon for this compound could unlock direct access to a new class of 7-oxanorbornene derivatives, which are valuable synthetic intermediates.
Beyond cycloadditions, the individual functional groups offer distinct reactivity handles. The aldehyde is a gateway for condensation reactions, such as those with active methylene (B1212753) compounds like hippuric acid or furanones, to generate highly conjugated systems. researchgate.netnih.gov It can also be converted into imines, oximes, or amides, providing entry points for diverse chemical libraries. pensoft.net Simultaneously, the vinyl group is amenable to a wide range of transformations including polymerization, hydrogenation, epoxidation, and various addition reactions. acs.orgresearchgate.netnih.gov A significant future challenge lies in developing selective transformations that target one functional group while leaving the other intact, or in designing cascade reactions that strategically engage both functionalities in a controlled sequence.
Advanced Computational Studies for Rational Design and Discovery
Computational chemistry is becoming an indispensable tool for accelerating the development of furan-based chemistry. For this compound, advanced computational studies, particularly those using Density Functional Theory (DFT), are poised to provide unprecedented insight into its structure, reactivity, and potential applications. researchgate.net
Future research will utilize computational models to:
Elucidate Reaction Mechanisms: Theoretical studies can map the potential energy surfaces for key reactions, such as the Diels-Alder cycloaddition or catalytic hydrogenation. rsc.orgnih.govcsic.es This allows for the identification of transition states and intermediates, explaining observed selectivity and reactivity patterns. For example, computational analysis can clarify the role of Lewis acid catalysts in lowering the energy barrier for cycloadditions or predict the most favorable adsorption geometries on a catalyst surface during hydrogenation. nih.govdtu.dk
Predict Reactivity and Selectivity: By calculating electronic properties like frontier molecular orbital (FMO) energies and charge distributions, researchers can predict how this compound will behave in different chemical environments. This predictive power can guide the rational design of experiments, saving significant time and resources.
Design Novel Catalysts: Computational screening can identify promising new catalysts for the synthesis or conversion of this compound. By simulating the interaction between the substrate and various catalytic materials, it is possible to design catalysts with enhanced activity and selectivity for desired transformations, such as the selective hydrogenation of the aldehyde over the vinyl group. dtu.dk
Investigate Material Properties: For applications in material science, computational methods can predict the properties of polymers derived from this compound. Calculations can estimate properties such as band gap, charge transport characteristics, and thermal stability, guiding the design of new functional materials with tailored optoelectronic or physical properties. researchgate.net
Recent computational work on the pyrolysis of 2-vinylfuran and the electroreduction of furfural demonstrates the power of these methods to understand complex reaction networks and interfacial phenomena, providing a clear roadmap for their application to the more complex this compound system. acs.orgnih.govdtu.dk
Expansion into Novel Material Science Applications
The unique structure of this compound makes it an exceptionally promising monomer for the development of advanced, bio-based materials. The furan ring imparts rigidity and unique chemical properties, while the vinyl group provides a handle for polymerization.
A primary direction for future research is the synthesis of novel polymers. Free radical or controlled radical polymerization of the vinyl group can lead to thermoplastics with furan rings as pendant groups. These pendant aldehydes can then be used for post-polymerization modification, allowing for the cross-linking of the material to form thermosets or for the grafting of other functional molecules to tailor the polymer's properties. One study has already demonstrated the polymerization of vinyl furan monomers derived from a 5-vinylfuran-2-carbaldehyde precursor, with the resulting polymers characterized for their thermal properties. acs.org
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netulaval.ca The inherent biodegradability and renewable sourcing of the furan moiety are major advantages. researchgate.net Research will focus on creating homopolymers of this compound and copolymers with other monomers to produce a wide range of materials, from rigid plastics to specialized resins and coatings. The aldehyde functionality could be used to create furan resins with low volatile organic compound (VOC) profiles, analogous to those developed from furfuryl alcohol. scispace.comgoogle.com Furthermore, the conjugated system of the furan ring suggests potential in the field of organic electronics, where vinyl-coupled furan oligomers are being investigated for their optoelectronic properties. researchgate.net
Table 2: Potential Material Applications
| Material Type | Polymerization/Reaction Strategy | Key Feature | Potential Application |
|---|---|---|---|
| Thermoplastics | Vinyl polymerization | Bio-based, modifiable aldehyde side-chains | Packaging, specialty plastics |
| Thermosets | Vinyl polymerization followed by aldehyde cross-linking | High thermal stability, rigidity | Composites, adhesives, coatings |
| Functional Polymers | Post-polymerization modification of aldehyde | Tunable surface properties, active material binding | Smart materials, biomedical devices |
Integration with Flow Chemistry and Automated Synthesis Paradigms
To translate the potential of this compound from the laboratory to industrial reality, a shift towards modern manufacturing technologies is essential. Flow chemistry and automated synthesis offer powerful solutions to the challenges associated with traditional batch processing, particularly for reactive furan derivatives.
Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and residence time. This enhanced control is crucial for managing the stability of the often-delicate furan ring and for preventing side reactions or polymerization. A recent report on the continuous flow synthesis of nitrofurfural, another sensitive furan derivative, highlights the significant advantages of this approach. researchgate.net The study demonstrated that in-situ generation of hazardous reagents and precise process control led to high reproducibility and excellent yields in short reaction times. researchgate.net
Applying these principles to the synthesis of this compound could lead to:
Improved Safety: By minimizing the volume of reactive intermediates at any given time, flow chemistry inherently reduces the risks associated with exothermic or unstable reactions.
Higher Yields and Purity: Precise control over reaction conditions minimizes the formation of byproducts, leading to cleaner reaction profiles and simplifying purification.
Scalability: Scaling up a flow process involves running the system for a longer duration rather than using larger, more expensive reactors, offering greater flexibility and a smaller manufacturing footprint.
The integration of in-line analytical techniques (e.g., IR, NMR) with automated control systems can enable real-time optimization and quality control, paving the way for highly efficient, on-demand production. This high level of integration and automation facilitates a more robust and reproducible manufacturing platform, which will be critical for the commercialization of chemicals and materials derived from this compound. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
